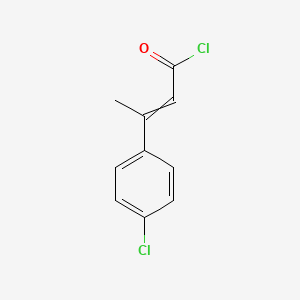
3-(4-Chlorophenyl)but-2-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)but-2-enoyl chloride is an organic compound with the molecular formula C10H8ClO. It is a derivative of butenoyl chloride, where a 4-chlorophenyl group is attached to the second carbon of the butenoyl chain. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)but-2-enoyl chloride typically involves the reaction of 4-chlorobenzaldehyde with crotonic acid in the presence of a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)but-2-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: The double bond in the butenoyl chain can undergo addition reactions with various reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides can be used for addition reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include amides, esters, and thioesters.
Addition Reactions: Products include halogenated compounds and peroxides.
Oxidation and Reduction: Products include alcohols, aldehydes, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)but-2-enoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is used in the synthesis of potential drug candidates and in the study of drug metabolism.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)but-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This reactivity is utilized in various chemical synthesis processes and in the study of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Bromophenyl)but-2-enoyl chloride
- 3-(4-Methylphenyl)but-2-enoyl chloride
- 3-(4-Nitrophenyl)but-2-enoyl chloride
Uniqueness
3-(4-Chlorophenyl)but-2-enoyl chloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific reactivity and properties to the compound. This makes it suitable for specific applications in chemical synthesis and research that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
750647-39-3 |
|---|---|
Molekularformel |
C10H8Cl2O |
Molekulargewicht |
215.07 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)but-2-enoyl chloride |
InChI |
InChI=1S/C10H8Cl2O/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-6H,1H3 |
InChI-Schlüssel |
XKJFKDZKLKBXDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)Cl)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















